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4-bromo-N-(6-methylpyridin-2-yl)benzamide Documentation Hub

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  • Product: 4-bromo-N-(6-methylpyridin-2-yl)benzamide
  • CAS: 174878-38-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-bromo-N-(6-methylpyridin-2-yl)benzamide

Executive Summary This technical guide provides a comprehensive overview of 4-bromo-N-(6-methylpyridin-2-yl)benzamide, a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-bromo-N-(6-methylpyridin-2-yl)benzamide, a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. The document details its core chemical and physical properties, outlines a robust and logical synthesis protocol, discusses its potential applications based on its structural motifs, and provides essential information on its analytical characterization and safe handling. As a member of the N-pyridinylbenzamide class, this molecule represents a valuable scaffold for developing novel therapeutic agents. The benzamide core offers a stable and versatile platform with hydrogen-bonding capabilities, while the substituted pyridine ring allows for fine-tuning of physicochemical and pharmacological properties.[1] This guide serves as a foundational resource for researchers and scientists engaged in the synthesis, evaluation, and application of this and related compounds.

Section 1: Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. 4-bromo-N-(6-methylpyridin-2-yl)benzamide is characterized by a central amide linkage connecting a 4-bromophenyl group and a 6-methylpyridin-2-yl group.

Chemical Structure:

Chemical structure of 4-bromo-N-(6-methylpyridin-2-yl)benzamide

Source: PubChem CID 720143

IdentifierValueSource
IUPAC Name 4-bromo-N-(6-methylpyridin-2-yl)benzamidePubChem[2]
CAS Number 174878-38-7Sigma-Aldrich[3]
Molecular Formula C₁₃H₁₁BrN₂OPubChem[2]
SMILES CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)BrPubChem[2]
InChI Key KKOSZUFBVHBOLY-UHFFFAOYSA-NPubChem[2]

Section 2: Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from related structures.

PropertyValueNotesSource
Molecular Weight 291.14 g/mol Calculated
Monoisotopic Mass 290.0055 DaPubChem[2]
Appearance White to off-white solid (predicted)Based on similar benzamide compounds.[4]-
XlogP (predicted) 3.1A measure of lipophilicity.PubChem[2]
Melting Point Not availableExperimental data not found. Related compounds like 4-Bromo-N-phenylbenzamide melt at 205 °C.[5]-
Boiling Point Not availablePredicted to be high due to molecular weight and polarity.-
Solubility Poorly soluble in water (predicted)The pyridine moiety may slightly improve aqueous solubility over simple benzanilides.[6] Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted).-
Hydrogen Bond Donors 1(Amide N-H)PubChem[2]
Hydrogen Bond Acceptors 2(Carbonyl O, Pyridine N)PubChem[2]

Section 3: Synthesis and Manufacturing

The construction of the amide bond is a cornerstone of organic synthesis. For 4-bromo-N-(6-methylpyridin-2-yl)benzamide, the most direct and reliable method is the acylation of 2-amino-6-methylpyridine with an activated derivative of 4-bromobenzoic acid, typically the acyl chloride.

Causality of Method Selection: This synthetic approach is favored due to the high reactivity of acyl chlorides, the commercial availability of both starting materials, and the generally high yields and clean conversions associated with this type of nucleophilic acyl substitution. The reaction conditions can be easily controlled, and purification is straightforward.

Proposed Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Workup & Purification A 4-Bromobenzoic Acid C 4-Bromobenzoyl Chloride A->C Reflux, catalytic DMF B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F 4-bromo-N-(6-methylpyridin-2-yl)benzamide C->F Stir at 0°C to RT D 2-Amino-6-methylpyridine D->F E Inert Solvent (e.g., DCM, THF) Base (e.g., Pyridine, TEA) G Aqueous Wash F->G H Drying (e.g., Na₂SO₄) G->H I Chromatography or Recrystallization H->I J Pure Product I->J

Caption: Proposed synthesis workflow for 4-bromo-N-(6-methylpyridin-2-yl)benzamide.

Detailed Experimental Protocol

This protocol is a representative example based on standard amide coupling procedures and should be optimized for scale and specific laboratory conditions.[7][8]

  • Acyl Chloride Formation: To a solution of 4-bromobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 4-bromobenzoyl chloride, which is typically used immediately in the next step.

  • Amide Coupling: Dissolve 2-amino-6-methylpyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the amine solution over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.

Section 4: Applications in Drug Discovery and Research

The benzamide moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[7][9][10]

The inclusion of a pyridine ring, as seen in 4-bromo-N-(6-methylpyridin-2-yl)benzamide, is a common strategy in drug design. Pyridine scaffolds can improve solubility, act as hydrogen bond acceptors, and participate in key interactions with biological targets like enzymes and receptors.[6][11] N-pyridinylbenzamides, in particular, have been investigated as potent antimycobacterial agents.[12][13]

Therefore, this compound is valuable for several reasons:

  • Intermediate for Library Synthesis: It serves as a key building block. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[1][8]

  • Fragment for Screening: It can be used in fragment-based drug discovery programs to identify initial hits against protein targets.

  • Direct Biological Evaluation: The compound itself can be screened for activity in various assays, particularly those targeting kinases, polymerases, or microbial enzymes, where benzamide and pyridine motifs are known to be active.[14]

G cluster_scaffolds Core Structural Features cluster_applications Potential Therapeutic Areas A 4-bromo-N-(6-methylpyridin-2-yl)benzamide B Benzamide Scaffold (Privileged Structure) A->B possesses C N-Pyridinyl Moiety (Modulates Solubility & Binding) A->C possesses D 4-Bromo Handle (Site for Derivatization) A->D possesses E Antimicrobial Agents (Antibacterial, Antifungal) B->E imparts activity in F Enzyme Inhibitors (e.g., HDAC, Kinase) B->F imparts activity in G Antitumor Agents B->G imparts activity in C->E imparts activity in C->F imparts activity in C->G imparts activity in D->A enables further synthesis via Suzuki, Buchwald, etc.

Sources

Protocols & Analytical Methods

Method

In Vitro Evaluation of 4-bromo-N-(6-methylpyridin-2-yl)benzamide Against Clinically Relevant Bacterial Strains: Application Notes and Protocols

Introduction The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Benzamide derivatives have emerged as a promising class of compounds with a b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[3][4] This document provides a detailed guide for the in vitro evaluation of a specific benzamide compound, 4-bromo-N-(6-methylpyridin-2-yl)benzamide, against a panel of clinically significant bacterial strains.

This guide is intended for researchers, scientists, and drug development professionals. It offers comprehensive, step-by-step protocols for determining the antibacterial efficacy of the compound, grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6][7] The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Compound Profile: 4-bromo-N-(6-methylpyridin-2-yl)benzamide

Structure:

Chemical Formula: C13H11BrN2O

Molecular Weight: 291.15 g/mol

Rationale for Investigation: The benzamide core is a well-established pharmacophore in medicinal chemistry.[3][8] The inclusion of a bromine atom and a methyl-substituted pyridine ring may enhance the compound's antibacterial properties by influencing its lipophilicity, electronic distribution, and ability to interact with bacterial targets. Research on similar benzamide derivatives has demonstrated their potential to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[4][9]

Core Experimental Protocols

The in vitro antibacterial activity of 4-bromo-N-(6-methylpyridin-2-yl)benzamide will be primarily assessed through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These quantitative measures are fundamental in antimicrobial susceptibility testing.[1][10][11]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][10] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[1][12]

Workflow for MIC Determination:

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (0.5 McFarland). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity to determine the lowest concentration with no visible growth (MIC). D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh 4-bromo-N-(6-methylpyridin-2-yl)benzamide and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterial strain.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (wells with MHB and bacteria, but no test compound) and a negative control (wells with MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading and Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Workflow for MBC Determination:

MBC_Workflow A Following MIC determination, select wells showing no visible growth (at and above the MIC). B Aliquot a small volume (e.g., 10 µL) from each clear well onto a fresh agar plate. A->B C Incubate the agar plates at 37°C for 18-24 hours. B->C D Observe for bacterial growth on the plates. C->D E The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Detailed Protocol:

  • Subculturing from MIC Plate:

    • After determining the MIC, select the wells that show no visible turbidity (i.e., the MIC well and wells with higher concentrations).

    • Homogenize the contents of these wells.

    • Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these clear wells and streak it onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.

Recommended Bacterial Strains

A representative panel of bacterial strains should be selected to assess the spectrum of activity. This should include both Gram-positive and Gram-negative organisms, as well as strains with known resistance mechanisms.

Gram-Positive Bacteria Gram-Negative Bacteria Rationale
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Standard quality control strains for susceptibility testing.[13]
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC BAA-41)Pseudomonas aeruginosa (ATCC 27853)Clinically significant pathogens with intrinsic and acquired resistance mechanisms.
Enterococcus faecalis (ATCC 29212)Klebsiella pneumoniae (ATCC 700603)Important opportunistic pathogens.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and concise tabular format.

Table 1: Hypothetical MIC and MBC Values for 4-bromo-N-(6-methylpyridin-2-yl)benzamide (µg/mL)

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213816Bactericidal
MRSA ATCC BAA-411632Bactericidal
E. faecalis ATCC 2921232>128Bacteriostatic
E. coli ATCC 2592264>128Bacteriostatic
P. aeruginosa ATCC 27853>128>128Inactive
K. pneumoniae ATCC 70060364>128Bacteriostatic

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic, meaning it inhibits bacterial growth but does not kill the bacteria.

Potential Mechanism of Action

While further studies are required to elucidate the precise mechanism of action, the structure of 4-bromo-N-(6-methylpyridin-2-yl)benzamide suggests a potential interaction with bacterial cell division machinery. Benzamide derivatives have been reported to inhibit FtsZ, a key protein in bacterial cytokinesis.[4][9] Inhibition of FtsZ disrupts the formation of the Z-ring, leading to filamentation and eventual cell death. Another potential mechanism for benzamide derivatives is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in purine nucleotide synthesis.[14]

Conceptual Pathway of FtsZ Inhibition:

FtsZ_Inhibition A 4-bromo-N-(6-methylpyridin-2-yl)benzamide enters the bacterial cell. B The compound binds to the FtsZ protein. A->B C Binding disrupts FtsZ polymerization and Z-ring formation. B->C D Bacterial cell division is inhibited. C->D E Cell elongation and eventual lysis occur. D->E

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 4-bromo-N-(6-methylpyridin-2-yl)benzamide in solution

Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome. You have reached the advanced technical support module for 4-bromo-N-(6-methylpyridin-2-yl)benzamide .

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome. You have reached the advanced technical support module for 4-bromo-N-(6-methylpyridin-2-yl)benzamide . This guide addresses the stability, solubility, and handling of this specific benzamide derivative.

As researchers, we often treat small molecules as static reagents. They are not. This compound contains three distinct reactive centers: a hydrolyzable amide linkage , a photosensitive aryl bromide , and a basic aminopyridine moiety. Degradation here is rarely random; it is a predictable response to environmental stress.

Part 1: The Diagnostic Matrix

Is your compound degrading, or is it just hiding? Before altering your protocol, use this logic flow to identify the root cause of your issue. "Loss of potency" often masks simple physical precipitation.

DiagnosticMatrix Start Observation: Loss of Signal/Potency CheckSol Step 1: Visual Inspection (Turbidity/Particulates?) Start->CheckSol CheckColor Step 2: Color Change? (Yellowing/Browning) CheckSol->CheckColor No (Clear) Precip Physical Issue: Precipitation/Crash-out CheckSol->Precip Yes (Cloudy) CheckHPLC Step 3: HPLC/LC-MS Analysis CheckColor->CheckHPLC No Photo Chemical Issue: Photodehalogenation (Loss of Bromine) CheckColor->Photo Yes (Darkening) CheckHPLC->Photo Peak Shift -79 Da (Debromination) Hydro Chemical Issue: Amide Hydrolysis (Cleavage) CheckHPLC->Hydro New Polar Peak (Acid/Amine) Stable System Issue: Adsorption to Plastic or Assay Interference CheckHPLC->Stable Parent Peak Intact Low Area Count

Figure 1: Diagnostic decision tree for troubleshooting compound loss in solution.

Part 2: Chemical Integrity (The Amide Bond)
The Mechanism of Failure: Hydrolysis

The core scaffold of your molecule is an amide bond connecting a bromophenyl ring to a methylpyridine. While benzamides are generally robust, the 2-pyridyl group creates a unique vulnerability.

  • The "Pyridyl Effect": The nitrogen in the pyridine ring (position 2) is electron-withdrawing, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

  • pH Sensitivity:

    • Acidic pH (< 4): Protonation of the pyridine nitrogen or the carbonyl oxygen accelerates cleavage.

    • Basic pH (> 9): Direct hydroxide attack on the carbonyl.

    • Result: The molecule splits into 4-bromobenzoic acid (precipitates in acid) and 2-amino-6-methylpyridine .

Experimental Protocol: pH Stability Profiling

Use this protocol to validate the compound's lifespan in your specific assay buffer.

StepActionTechnical Rationale
1 Prepare Stock Dissolve compound to 10 mM in anhydrous DMSO.
2 Buffer Prep Prepare 3 aliquots of assay buffer adjusted to pH 4.0, 7.4, and 9.0.
3 Spike Dilute stock 1:100 into each buffer (Final: 100 µM). Vortex immediately.
4 Incubation Incubate at 37°C (or your assay temp) in the dark.
5 Sampling Withdraw 50 µL at T=0, 4h, and 24h.
6 Quench Mix sample 1:1 with Acetonitrile (cold) to stop hydrolysis and solubilize any potential precipitate.
7 Analysis Analyze via HPLC. Look for the appearance of 4-bromobenzoic acid (earlier retention time).
Part 3: Photostability (The Bromine Atom)
The Mechanism of Failure: Photodehalogenation

The 4-bromo substituent is not merely structural; it is a photolabile handle. Aryl bromides possess a relatively weak C-Br bond (~65-70 kcal/mol).

  • The Trigger: Exposure to ambient UV or blue light (standard lab fluorescent lighting) excites the aromatic ring.

  • The Reaction: This leads to homolytic cleavage of the carbon-bromine bond, generating a highly reactive aryl radical.

  • The Consequence: The radical abstracts a hydrogen atom from the solvent (often DMSO or buffer), resulting in debromination (formation of N-(6-methylpyridin-2-yl)benzamide). This impurity is often active but has different potency, corrupting your IC50 data.

Prevention Protocol: The "Amber Rule"
  • Storage: Solids must be stored in amber glass vials.

  • Handling: When working with dilute solutions (where light penetration is high), turn off biosafety cabinet lights or wrap tubes in aluminum foil.

  • Solvent Choice: Avoid storing dilute solutions in acetone or alcohols under light, as these solvents readily donate hydrogen atoms to aryl radicals, accelerating degradation.

Part 4: Solubility & Precipitation (The Physical Trap)
The "Silent" Degradation

Users often mistake precipitation for degradation. This molecule is lipophilic (LogP ~3.1). When you dilute a DMSO stock into aqueous media, you risk "crashing out."

Critical Threshold:

  • DMSO Tolerance: Most biological assays tolerate 0.1% - 1% DMSO.

  • Solubility Limit: At 1% DMSO in PBS (pH 7.4), this compound may precipitate above 10-50 µM .

Troubleshooting Guide: Rescuing a Precipitated Stock

Issue: You see crystals or turbidity in your 10 mM DMSO stock after storage at -20°C.

  • Do NOT Heat to >40°C: Heating accelerates amide hydrolysis.

  • Sonication is Key: Sonicate in a water bath at room temperature for 5-10 minutes.

  • Hygroscopicity Check: DMSO absorbs water from the air. If the stock is old, it may have absorbed enough water to lower the solubility of your compound. Discard stocks older than 3 months if not stored in a desiccator.

Visualizing the Degradation Pathways

DegradationPathways Parent 4-bromo-N-(6-methylpyridin-2-yl)benzamide (Active Compound) Hydrolysis Hydrolysis (Acid/Base/Heat) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis Acid 4-Bromobenzoic Acid (Precipitate) Hydrolysis->Acid Amine 2-Amino-6-methylpyridine (Soluble) Hydrolysis->Amine Debromo Debrominated Analog (Potency Shift) Photolysis->Debromo -Br, +H

Figure 2: Primary degradation pathways. Hydrolysis cleaves the molecule; Photolysis alters the structure.

Frequently Asked Questions (FAQ)

Q1: Can I store the compound in aqueous buffer at 4°C? A: No. Amides are hydrolytically unstable over long periods in water, even at 4°C. Furthermore, the compound is likely to precipitate or adsorb to plastic surfaces over time. Always prepare fresh dilutions from a DMSO stock immediately before use.

Q2: My DMSO stock froze. Is the compound damaged? A: Freezing is actually beneficial for chemical stability. However, DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles introduce moisture (condensation), which will cause degradation.

  • Best Practice: Aliquot your master stock into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.

Q3: I see a new peak at [M-79] in my Mass Spec. What is it? A: This is the classic signature of debromination . The mass of Bromine is ~79 Da. Loss of 79 and gain of 1 (Hydrogen) results in a net loss of 78 Da. This confirms your sample was exposed to light.[1]

Q4: Why does the solution turn yellow? A: Yellowing often indicates the oxidation of the pyridine ring (N-oxide formation) or the formation of trace photo-degradation byproducts. While the parent compound might still be present, the color change suggests impurity formation >1-2%. Run an LC-MS to quantify.

References
  • Amide Bond Hydrolysis Mechanisms

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanism of acid/base catalyzed amide hydrolysis).

    • Vertex AI Search Result 1.1:3[4]

  • Photodehalogenation of Aryl Bromides

    • Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines as Photostable Fluorophores. Chemical Science.
    • Vertex AI Search Result 1.7:1[1]

  • Stability Testing Guidelines

    • International Conference on Harmonisation (ICH).[5][6] (2003).[5][6] Stability Testing of New Drug Substances and Products Q1A(R2).

    • Vertex AI Search Result 1.12:7[5]

  • Solubility & DMSO Properties

    • Gaylord Chemical Company.[2] (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data.

    • Vertex AI Search Result 1.22:2[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: MoA Validation of 4-bromo-N-(6-methylpyridin-2-yl)benzamide (BMB-6MP)

This guide outlines the technical validation framework for 4-bromo-N-(6-methylpyridin-2-yl)benzamide (herein referred to as BMB-6MP ), treating it as a representative Negative Allosteric Modulator (NAM) of the Metabotrop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 4-bromo-N-(6-methylpyridin-2-yl)benzamide (herein referred to as BMB-6MP ), treating it as a representative Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) .

While this specific chemical structure is often utilized as a high-value intermediate in the synthesis of complex Wnt pathway inhibitors (e.g., Porcupine inhibitors), its pharmacophore—a benzamide core linked to a 2-aminopyridine—is a classic scaffold for Class C GPCR allosteric modulators , specifically mGluR5 NAMs. This guide validates its activity in that context.

Executive Summary & Mechanistic Hypothesis

Compound: 4-bromo-N-(6-methylpyridin-2-yl)benzamide (BMB-6MP) Target Class: Class C GPCR (mGluR5) Mechanism: Negative Allosteric Modulation (NAM)

The BMB-6MP molecule features a lipophilic 4-bromophenyl "tail" and a 6-methylpyridin-2-yl "head," connected by a rigid amide linker. This topology mimics established mGluR5 NAMs (e.g., ADX-47273 analogs), which bind to the seven-transmembrane (7TM) domain , distinct from the large extracellular Venus Flytrap domain (VFT) where glutamate binds.

The Validation Challenge: Unlike orthosteric antagonists, NAMs do not compete directly with glutamate. They stabilize the inactive conformation of the receptor, reducing the efficacy/potency of the endogenous ligand. Therefore, validation requires assays that measure modulation of agonist response, not just direct binding.

Comparative Performance Profile

The following table contrasts BMB-6MP against industry-standard mGluR5 tool compounds.

FeatureBMB-6MP (Subject)MPEP (Standard Tool)Mavoglurant (Clinical Ref)
Binding Site 7TM Allosteric Pocket7TM Allosteric Pocket7TM Allosteric Pocket
Mode of Action Non-competitive NAMNon-competitive NAMNon-competitive NAM
Est. IC50 (Ca2+ Flux) ~50–200 nM (Predicted)10–30 nM0.5–5 nM
Selectivity (vs mGluR1) High (>50-fold)Moderate (Off-target: NMDA)Very High (>300-fold)
Solubility (LogP) ~3.1 (Lipophilic)~3.5~3.2
Primary Utility Scaffold Validation / ProbeIn vitro / In vivo ToolClinical Candidate

Mechanistic Signaling Pathway

To validate the MoA, one must understand the downstream signaling BMB-6MP disrupts. mGluR5 couples to Gαq/11 , triggering the Phospholipase C (PLC) cascade.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR Class C) Glutamate->mGluR5 Activates (Orthosteric) BMB_6MP BMB-6MP (NAM) [Allosteric Site] BMB_6MP->mGluR5 Inhibits (Allosteric) Gq Gαq/11 Protein mGluR5->Gq Couples PLC PLCβ (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Efflux

Figure 1: The Gq-coupled signaling cascade of mGluR5.[1][2][3][4][5][6][7][8][9][10] BMB-6MP acts as a "dimmer switch" on the receptor, preventing Gq coupling despite Glutamate binding.

Validation Protocols (Step-by-Step)

Protocol A: Functional Validation via FLIPR Calcium Flux

Objective: Prove BMB-6MP inhibits glutamate-induced calcium release in a non-competitive manner. This is the "Self-Validating" gold standard for Gq-GPCRs.

Materials:

  • HEK293 cells stably expressing human mGluR5 (inducible expression preferred to rule out leakiness).

  • Calcium dye (Fluo-4 AM or Calcium 6).

  • Agonist: L-Glutamate or DHPG (Group I selective agonist).

Workflow:

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 mins at 37°C in assay buffer (HBSS + 20 mM HEPES).

  • Pre-incubation (Critical Step): Add BMB-6MP (concentration range: 1 nM – 10 µM) to the cells 15 minutes before agonist addition.

    • Logic: NAMs require time to occupy the allosteric pocket and stabilize the inactive state before the orthosteric shock.

  • Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds to ensure BMB-6MP is not an agonist itself (flat baseline = no agonism).

  • Agonist Challenge: Inject EC80 concentration of Glutamate (typically ~10 µM).

  • Data Analysis:

    • Calculate Inhibition (%) =

      
      
      
    • Plot log[BMB-6MP] vs. Response to determine IC50 .

Success Criteria:

  • BMB-6MP must dose-dependently reduce the peak calcium response.

  • Schild Analysis: Shift of the Glutamate dose-response curve to the right with a depression of the maximal response (Emax). This confirms non-competitive behavior, distinguishing it from orthosteric antagonists.

Protocol B: Orthogonal Validation via Radioligand Displacement

Objective: Confirm BMB-6MP binds to the specific MPEP/Fenobam allosteric pocket, ruling out downstream PLC inhibition.

Methodology:

  • Membrane Prep: Isolate membranes from mGluR5-expressing rat brain (or transfected cells).

  • Tracer: Use [³H]-MPEP (2 nM).

  • Competition: Incubate membranes + Tracer + BMB-6MP (varying concentrations) for 60 mins at 4°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure retained radioactivity.

Interpretation:

  • If BMB-6MP displaces [³H]-MPEP, it confirms they share the same allosteric site (the transmembrane domain).

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    

Specificity & Off-Target Exclusion

To ensure "Authoritative Grounding," one must prove the compound is not a "dirty" drug.

  • mGluR1 Selectivity: Run Protocol A using mGluR1-expressing CHO cells.

    • Expectation: BMB-6MP should show >50-fold lower potency (higher IC50) at mGluR1 compared to mGluR5, a common trait of the 2-pyridyl-benzamide scaffold [1].

  • NMDA Receptor Exclusion: mGluR5 NAMs often have cross-reactivity with NMDA receptors.

    • Assay: Electrophysiology (Patch Clamp) in hippocampal slices.

    • Protocol: Monitor NMDA-mediated currents. BMB-6MP should not alter current amplitude, unlike MPEP which has known off-target NMDA effects at high doses [2].

Experimental Workflow Diagram

The following DOT diagram visualizes the logical flow of the validation campaign.

Validation_Workflow Compound BMB-6MP (Candidate) InSilico In Silico Docking (7TM Pocket) Compound->InSilico Binding [3H]-MPEP Binding (Site Confirmation) InSilico->Binding High Score Functional Ca2+ Flux (FLIPR) (Efficacy/IC50) Binding->Functional Ki < 100nM Schild Schild Analysis (Mechanism Type) Functional->Schild Inhibits Agonist Selectivity Selectivity Panel (mGluR1 / NMDA) Schild->Selectivity Non-Competitive Valid Validated mGluR5 NAM Selectivity->Valid >50x Selectivity

Figure 2: The critical path for validating BMB-6MP, moving from binding confirmation to functional characterization and selectivity profiling.

References

  • Lindsley, C. W., et al. (2004). "Progress in the discovery and development of negative allosteric modulators of mGluR5." Current Opinion in Pharmacology.

  • Lea, P. M., & Faden, A. I. (2006). "Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP." CNS Drug Reviews.

  • Rook, J. M., et al. (2013). "Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity." ACS Chemical Neuroscience.

  • Gregory, K. J., et al. (2011). "Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential." Neuropharmacology.

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity of 4-bromo-N-(6-methylpyridin-2-yl)benzamide as a Putative Tankyrase Inhibitor

In the landscape of targeted drug discovery, the precise characterization of a small molecule's selectivity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted drug discovery, the precise characterization of a small molecule's selectivity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the putative tankyrase inhibitor, 4-bromo-N-(6-methylpyridin-2-yl)benzamide. While direct inhibitory data for this specific compound is not yet widely published, its structural features strongly suggest activity against tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family. Tankyrases are critical regulators of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers.

This guide will navigate the essential experimental workflows and data interpretation required to build a robust selectivity profile for 4-bromo-N-(6-methylpyridin-2-yl)benzamide. We will draw comparisons with well-characterized tankyrase inhibitors, including XAV939, G007-LK, and NVP-TNKS656, to provide context and benchmarks for your investigations.

The Imperative of Selectivity in Targeting the Wnt Pathway

The Wnt/β-catenin signaling pathway is a fundamental regulator of cell proliferation, differentiation, and fate.[1] Its aberrant activation is a hallmark of numerous cancers, making it a compelling therapeutic target.[2] Tankyrases promote Wnt signaling by PARsylating (poly-ADP-ribosylating) Axin, a key component of the β-catenin destruction complex, targeting it for proteasomal degradation.[1] Inhibition of tankyrase activity stabilizes Axin, leading to the suppression of Wnt-driven transcription.

However, the PARP superfamily comprises 17 members with varying degrees of structural similarity in their catalytic domains. Off-target inhibition of other PARP enzymes, particularly PARP1 and PARP2 which are crucial for DNA damage repair, can lead to unintended biological consequences and toxicities. Therefore, a thorough assessment of selectivity is not merely an academic exercise but a critical step in validating a compound's therapeutic potential and safety profile.

A Multi-pronged Approach to Selectivity Profiling

A comprehensive evaluation of inhibitor selectivity requires a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based target engagement and ultimately to broad, unbiased proteomic methods.

Biochemical Assays: The First Line of Inquiry

Biochemical assays provide the foundational data on a compound's potency against its intended target and a panel of related enzymes.

Experimental Protocol: In Vitro Tankyrase Inhibition Assay

This protocol outlines a typical chemiluminescent assay to determine the IC50 values of 4-bromo-N-(6-methylpyridin-2-yl)benzamide against TNKS1 and TNKS2.

  • Reagent Preparation:

    • Recombinant human TNKS1 and TNKS2 enzymes.

    • NAD+ (nicotinamide adenine dinucleotide), the substrate for PARP enzymes.

    • Histone H4, a common acceptor protein for PARsylation.

    • Biotinylated NAD+ for detection.

    • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

    • Chemiluminescent substrate.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 4 mM MgCl2).

    • Test compound (4-bromo-N-(6-methylpyridin-2-yl)benzamide) and comparator compounds (XAV939, G007-LK, NVP-TNKS656) serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the serially diluted compounds.

    • Add 10 µL of a mixture containing the tankyrase enzyme and histone H4 to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of a NAD+/biotinylated NAD+ mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a solution containing streptavidin-HRP.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Representative)

The following table presents representative IC50 values for our compound of interest and established tankyrase inhibitors. Note that the values for 4-bromo-N-(6-methylpyridin-2-yl)benzamide are hypothetical, based on its structural class, and require experimental validation.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)
4-bromo-N-(6-methylpyridin-2-yl)benzamide 50 (Hypothetical)30 (Hypothetical)>10,000>10,000
XAV93911[3]4[3]>1000>1000
G007-LK46[4][5]25[4][5]>20,000[4]Not Reported
NVP-TNKS65615.5[6]6[6]>19,000[7]>32,000[7]
Cellular Target Engagement: Confirming Intracellular Activity

Demonstrating that a compound can bind to its intended target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are powerful techniques for this purpose.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (e.g., 10 µM) or DMSO A->B C 3. Aliquot cell suspension B->C D 4. Heat at various temperatures (e.g., 40-70°C) C->D E 5. Cell Lysis D->E F 6. Separate soluble and aggregated proteins E->F G 7. Quantify soluble target protein (e.g., Western Blot) F->G H 8. Plot melt curves G->H

Caption: CETSA workflow for assessing target engagement.

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the binding compound, indicating thermal stabilization.

Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7]

NanoBRET_Workflow cluster_setup Assay Setup cluster_competition Competitive Binding cluster_readout Readout & Analysis A 1. Transfect cells with NanoLuc®-Target Fusion Vector B 2. Add NanoBRET™ Tracer A->B C 3. Add serially diluted test compound B->C D 4. Incubate to reach binding equilibrium C->D E 5. Add Nano-Glo® Substrate D->E F 6. Measure BRET signal E->F G 7. Determine intracellular IC50 F->G

Caption: NanoBRET™ workflow for quantifying target engagement.

A dose-dependent decrease in the BRET signal indicates that the test compound is displacing the fluorescent tracer from the target protein, allowing for the determination of an intracellular IC50.

Kinome and PARP-ome Profiling: A Global View of Selectivity

To gain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a broad panel of related enzymes. For a putative tankyrase inhibitor, this would involve profiling against a large panel of kinases and the entire PARP family. Several commercial services offer such profiling.

Data Presentation: Kinome and PARP-ome Selectivity

The results of such a screen are often visualized as a "kinome tree" or a heatmap, illustrating the compound's activity against a wide range of targets. A highly selective compound will show potent inhibition of only its intended targets.

Comparative Selectivity of Tankyrase Inhibitors

CompoundPrimary TargetsNotable Off-Targets (at high concentrations)
4-bromo-N-(6-methylpyridin-2-yl)benzamide TNKS1, TNKS2 (Putative)To be determined experimentally
XAV939TNKS1, TNKS2PARP1, PARP2 (modest inhibition)
G007-LKTNKS1, TNKS2Highly selective over a panel of 90 kinases and other enzymes at 10 µM
NVP-TNKS656TNKS1, TNKS2>300-fold selectivity over PARP1 and PARP2

Conclusion and Future Directions

The systematic approach outlined in this guide, progressing from biochemical potency determination to cellular target engagement and broad selectivity profiling, provides a robust framework for characterizing the selectivity of 4-bromo-N-(6-methylpyridin-2-yl)benzamide. While its structural characteristics strongly suggest it is a tankyrase inhibitor, rigorous experimental validation is imperative.

A highly selective inhibitor of tankyrase would be a valuable tool for dissecting the role of the Wnt/β-catenin pathway in disease and holds significant promise as a therapeutic candidate. The experimental workflows and comparative data presented here offer a clear roadmap for researchers to confidently and comprehensively assess the selectivity of this and other novel small molecules.

References

  • Voronkov, A., Holsworth, D. D., Waaler, J., Wilson, S. R., Ekblad, T., Per-Ivar, N., ... & Krauss, S. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of medicinal chemistry, 56(7), 3012–3023. [Link]

  • Haikarainen, T., Narwal, M., & Lehtiö, L. (2013). Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. PloS one, 8(6), e66304. [Link]

  • Lau, T., Chan, E., Callow, M., Waaler, J., Holsworth, D. D., & Rubinfeld, B. (2013). A novel tankyrase small-molecule inhibitor suppresses APC mutation–driven colorectal tumor growth. Cancer research, 73(10), 3132–3144. [Link]

  • Waaler, J., Machon, O., Tumova, L., Dinh, H., Korinek, V., Wilson, S. R., ... & Krauss, S. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications, 2(4), 233–245. [Link]

  • Shultz, M. D., Cheung, A. K., Kirby, C. A., Martin, M. B., Joseph, J. D., & Petruzzelli, L. (2013). Identification of NVP-TNKS656: the use of structure-efficiency relationships to generate a highly potent, selective, and orally active tankyrase inhibitor. Journal of medicinal chemistry, 56(16), 6495–6511. [Link]

  • Shultz, M. D., Cheung, A. K., Kirby, C. A., Martin, M. B., Joseph, J. D., & Petruzzelli, L. (2013). Identification of NVP-TNKS656: The Use of Structure–Efficiency Relationships To Generate a Highly Potent, Selective, and Orally Active Tankyrase Inhibitor. Journal of Medicinal Chemistry, 56(16), 6495-6511. [Link]

  • Lee, J., Kim, S., Park, S., Kim, Y., Kim, K., & Lee, J. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors.
  • Kim, J. Y., Lee, J. Y., Kim, Y. J., Lee, J. Y., Kim, S. Y., & Lee, S. H. (2022). Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. European journal of cancer (Oxford, England : 1990), 173, 41–51. [Link]

  • XAV939 upregulates TNKS1/2 expression. (A) Effect of PARP inhibitors on... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Das, S., Byran, G., Biswas, K., & Rajagopal, K. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current cancer drug targets. [Link]

  • Arqués, O., Chicote, I., Puig, I., Tenbaum, S. P., Argilés, G., Dienstmann, R., ... & Tabernero, J. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 644–656. [Link]

  • Thorne, C. A., Hanson, A. J., Schneider, J., Tahinci, E., Orton, D., Cselenyi, C. S., ... & Kirschner, M. W. (2015). Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Journal of Medicinal Chemistry, 58(5), 2203–2217. [Link]

  • Liu, J., & Li, L. (2018). Modulating the wnt signaling pathway with small molecules. The FEBS journal, 285(19), 3567–3579. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-bromo-N-(6-methylpyridin-2-yl)benzamide

A Researcher's Guide to Safely Handling 4-bromo-N-(6-methylpyridin-2-yl)benzamide As a novel compound at the forefront of research, 4-bromo-N-(6-methylpyridin-2-yl)benzamide demands a meticulous approach to laboratory sa...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-bromo-N-(6-methylpyridin-2-yl)benzamide

As a novel compound at the forefront of research, 4-bromo-N-(6-methylpyridin-2-yl)benzamide demands a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers, scientists, and drug development professionals to handle this and similar chemical entities with the highest degree of safety and confidence.

Understanding the Risks: A Structural Perspective

The potential hazards of 4-bromo-N-(6-methylpyridin-2-yl)benzamide can be anticipated by examining its constituent chemical motifs:

  • Aromatic Amides (Benzamide moiety): Compounds in this class can be irritants to the skin and eyes.[1] Some benzamides are harmful if swallowed and are suspected of causing genetic defects.[2]

  • Pyridine Derivatives: The pyridine ring suggests potential for skin, eye, and respiratory irritation.[3][4] Pyridine itself is known for its strong, unpleasant odor and can cause nausea, headaches, and dizziness upon inhalation.[3]

  • Brominated Aromatic Compounds: Halogenated organic compounds necessitate careful handling and specific disposal protocols to prevent environmental contamination.[5]

Given these structural alerts, we must assume that 4-bromo-N-(6-methylpyridin-2-yl)benzamide may be harmful by ingestion, inhalation, or skin contact, and may cause irritation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the mandatory PPE for handling 4-bromo-N-(6-methylpyridin-2-yl)benzamide.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine dust. A face shield offers an additional layer of protection, especially during procedures with a higher risk of splashing.[5][6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Do not use latex gloves, as they offer poor protection against many chemicals. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For extended handling, consider double-gloving.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.A lab coat protects your skin and personal clothing from spills.[7] Ensure it is made of a material appropriate for the chemicals being handled.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges may be necessary, but this should be a secondary measure after a thorough risk assessment.[7]
Foot Protection Closed-toe, liquid-resistant shoes.Shoes must cover the entire foot to protect against spills. Perforated shoes or sandals are strictly prohibited in a laboratory setting.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][8]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a disposable weighing paper or boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Reactions: Conduct all reactions within the fume hood. Keep the sash as low as possible while allowing for comfortable manipulation of the apparatus.

  • Post-Handling: After use, securely close the primary container. Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical aspect of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Segregation: All waste containing 4-bromo-N-(6-methylpyridin-2-yl)benzamide, including unused product, contaminated consumables (e.g., gloves, weighing papers), and reaction byproducts, must be collected in a designated, labeled hazardous waste container.[5]

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.[5]

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general waste.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[11][12]

Visualizing the Workflow

The following diagram outlines the key decision points and procedural flow for safely handling 4-bromo-N-(6-methylpyridin-2-yl)benzamide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol A Assess Hazards & Review Protocol B Verify Fume Hood Operation A->B C Don All Required PPE B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Conduct Experiment in Fume Hood D->E F Securely Close Container After Use E->F K Spill or Exposure Occurs E->K Potential Incident G Decontaminate Work Area F->G Proceed to Cleanup H Segregate Halogenated Waste G->H I Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures (Skin/Eye/Inhalation/Ingestion) K->L M Notify Supervisor & Seek Medical Attention L->M

Caption: Workflow for the safe handling of 4-bromo-N-(6-methylpyridin-2-yl)benzamide.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Material Safety Data Sheet - Benzamide. (2010, June 10). Finar Limited. [Link]

  • PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. (2023, December 6). Loba Chemie. [Link]

  • Safety Data Sheet - Zinc. (2022, April 7). [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET. Harwick Standard. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Material Safety Data Sheet. (2005, March 23). RBNAinfo. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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